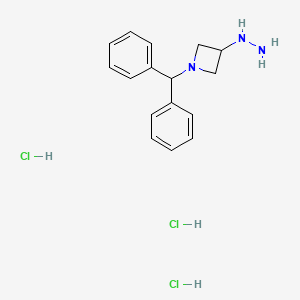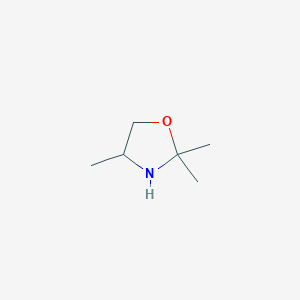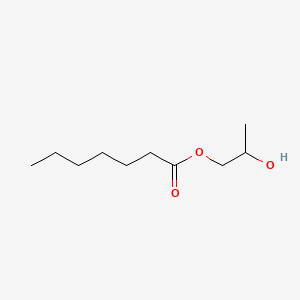
2-Hydroxypropyl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropyl heptanoate is an organic compound with the molecular formula C10H20O3. It is a type of ester formed from heptanoic acid and 2-hydroxypropyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxypropyl heptanoate can be synthesized through the esterification of heptanoic acid with 2-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize the yield. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropyl heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Heptanoic acid and 2-hydroxypropyl ketone.
Reduction: 2-Hydroxypropyl alcohol and heptanol.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
2-Hydroxypropyl heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a lubricant, plasticizer, and surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 2-hydroxypropyl heptanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s ester group can undergo hydrolysis, releasing heptanoic acid and 2-hydroxypropyl alcohol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
2-Hydroxypropyl heptanoate can be compared with other similar compounds, such as:
2-Hydroxypropyl octanoate: Similar structure but with an octanoic acid moiety.
2-Hydroxypropyl hexanoate: Similar structure but with a hexanoic acid moiety.
2-Hydroxyethyl heptanoate: Similar structure but with a 2-hydroxyethyl group instead of 2-hydroxypropyl.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both a hydroxy group and a heptanoic acid moiety. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
CAS No. |
7249-54-9 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-hydroxypropyl heptanoate |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-6-7-10(12)13-8-9(2)11/h9,11H,3-8H2,1-2H3 |
InChI Key |
DZOOROWXIIPFGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



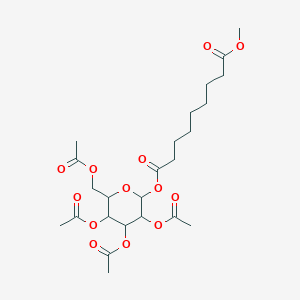
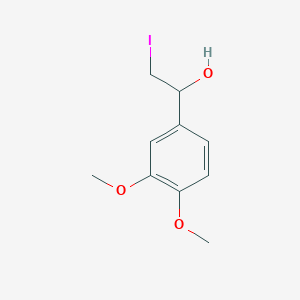

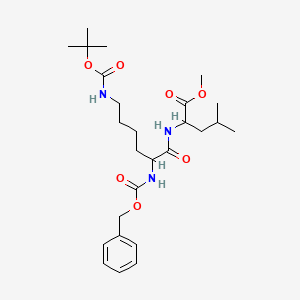

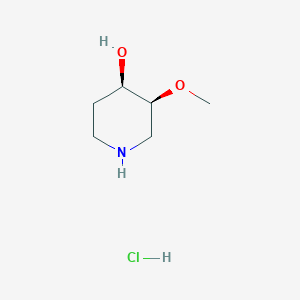
![tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12282811.png)
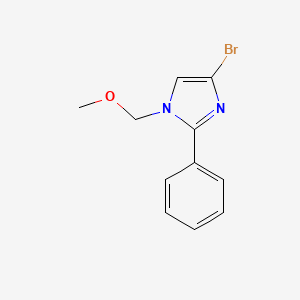
![2-[4-(4-Pentylphenyl)phenyl]ethanol](/img/structure/B12282822.png)
![tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate](/img/structure/B12282823.png)
![6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B12282827.png)
